molecular formula C11H11Cl2N3OS B1530400 4-(2-Chloro-6-(chloromethyl)thieno-[3,2-d]pyrimidin-4-yl)morpholine CAS No. 1381841-06-0

4-(2-Chloro-6-(chloromethyl)thieno-[3,2-d]pyrimidin-4-yl)morpholine

Cat. No.: B1530400
CAS No.: 1381841-06-0
M. Wt: 304.2 g/mol
InChI Key: ZNATZJQLFVNUCL-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-[2-chloro-6-(chloromethyl)thieno[3,2-d]pyrimidin-4-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2N3OS/c12-6-7-5-8-9(18-7)10(15-11(13)14-8)16-1-3-17-4-2-16/h5H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNATZJQLFVNUCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2SC(=C3)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(2-Chloro-6-(chloromethyl)thieno-[3,2-d]pyrimidin-4-yl)morpholine is a complex organic compound that belongs to the class of thieno[3,2-d]pyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the synthesis, structural characteristics, and biological activities of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C10H10Cl2N3OSC_{10}H_{10}Cl_2N_3OS, with a molecular weight of approximately 304.196 g/mol. The structure features a thieno[3,2-d]pyrimidine core substituted with chloromethyl and morpholine groups, enhancing its reactivity and biological potential.

Key Structural Features:

FeatureDescription
Core StructureThieno[3,2-d]pyrimidine
SubstituentsChloromethyl group, morpholine moiety
Molecular Weight304.196 g/mol

Anticancer Properties

Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant biological activities, particularly as inhibitors of key enzymes involved in cancer progression. Specifically, compounds similar to this compound have demonstrated the ability to inhibit tumor necrosis factor-alpha (TNF-α) and nitric oxide production, both of which are critical in inflammatory responses and cancer development .

Case Study: Inhibition of TNF-α

A study exploring the effects of thieno[3,2-d]pyrimidine derivatives on TNF-α levels revealed that these compounds could effectively reduce TNF-α production in vitro. The mechanism was attributed to the inhibition of NF-kB signaling pathways, which are often upregulated in cancerous tissues.

Antiviral Activity

The compound also shows promise as a non-nucleoside reverse transcriptase inhibitor (NNRTI), with potential applications in HIV treatment. Molecular docking studies suggest that its structural components facilitate binding to the active site of reverse transcriptase, inhibiting viral replication .

Table: Antiviral Efficacy Against HIV

CompoundEC50 (µM)Mechanism of Action
This compound0.17NNRTI activity
Comparison Compound0.10NNRTI activity

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions that include halogenation and nucleophilic substitution processes. The general synthetic route includes:

  • Formation of Thieno[3,2-d]pyrimidine Core : Utilizing starting materials such as chlorinated pyrimidines.
  • Chloromethylation : Introducing chloromethyl groups via chloromethyl methyl ether.
  • Morpholine Attachment : Finalizing the structure by attaching morpholine through nucleophilic substitution.

Comparison with Similar Compounds

Comparison with Structural Analogs

Kinase Inhibition :
  • The target compound and its analogs are frequently explored as PI3Kα or mTOR inhibitors. For example, 4-(pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)morpholine (precursor to PI-103) exhibits nanomolar IC₅₀ values against PI3Kα but suffers from a short half-life (<10 min in vivo) .
  • 4-(2-Chloro-6-((4-methylpiperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine shows improved pharmacokinetics due to the polar piperazine group, making it suitable for sustained target engagement .
Anticancer Activity :
  • Derivatives with bulky substituents (e.g., 4-(2-Chloro-6-((4-(cyclopropylmethyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine) demonstrate potent cytotoxicity against cancer cell lines (IC₅₀ < 1 μM) by disrupting oncogenic signaling pathways .

Physicochemical Properties

Property Target Compound Piperazine Analog Pyrido-Fused Analog
Molecular Weight 304.20 367.90 284.33
LogP (Predicted) 2.1 1.8 2.5
Water Solubility Low Moderate Low
Synthetic Accessibility High Moderate Low

The piperazine analog’s lower logP and higher solubility make it preferable for oral administration, whereas the pyrido-fused derivative’s planar structure enhances target binding but complicates synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Chloro-6-(chloromethyl)thieno-[3,2-d]pyrimidin-4-yl)morpholine
Reactant of Route 2
4-(2-Chloro-6-(chloromethyl)thieno-[3,2-d]pyrimidin-4-yl)morpholine

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